

Comparative Analysis of 7-Chloro-1H-indole-3-carbaldehyde and Its Isomers

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Compound of Interest

Compound Name: 7-chloro-1H-indole-3-carbaldehyde

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A comprehensive guide for researchers, scientists, and drug development professionals on the physicochemical properties and synthesis of **7-chloro-1H-indole-3-carbaldehyde**, with a comparative look at its 5- and 6-chloro isomers.

Introduction

Indole-3-carbaldehydes are a pivotal class of heterocyclic compounds, serving as versatile building blocks in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. The introduction of a halogen atom, such as chlorine, onto the indole ring can significantly modulate the compound's physicochemical properties and biological activity. This guide provides a detailed characterization of **7-chloro-1H-indole-3-carbaldehyde** and compares it with its commercially available and frequently studied isomers, 5-chloro-1H-indole-3-carbaldehyde and 6-chloro-1H-indole-3-carbaldehyde.

Physicochemical Characterization

The following tables summarize the key physicochemical and spectroscopic data for **7-chloro-1H-indole-3-carbaldehyde** and its positional isomers. This data is crucial for identification, purity assessment, and predicting reactivity.

Table 1: General and Physical Properties

Property	7-Chloro-1H-indole-3-carbaldehyde	5-Chloro-1H-indole-3-carbaldehyde	6-Chloro-1H-indole-3-carbaldehyde
CAS Number	1008-07-7[1]	827-01-0[2][3]	703-82-2[4][5]
Molecular Formula	C ₉ H ₆ ClNO[1]	C ₉ H ₆ ClNO[2][3]	C ₉ H ₆ ClNO[4][5]
Molecular Weight	179.60 g/mol [1]	179.60 g/mol [2]	179.6 g/mol [4]
Appearance	Light yellow solid	White to yellow crystal or crystalline powder[3]	Not specified
Melting Point	Not explicitly found	213-216 °C[2][3]	210 °C[6]

Table 2: Spectroscopic Data

Spectrum Type	7-Chloro-1H-indole-3-carbaldehyde	5-Chloro-1H-indole-3-carbaldehyde	6-Chloro-1H-indole-3-carbaldehyde
¹ H NMR (DMSO-d ₆)	Data not explicitly found	Data not explicitly found	δ 12.32 (1H, br), 8.30 (1H, s), 7.84 (1H, m), 7.63 (1H, d, J = 8.5 Hz), 7.39 (1H, d, J = 2 Hz)[6]
¹³ C NMR	Data not explicitly found	Data not explicitly found	Data not explicitly found
IR Spectroscopy	Data not explicitly found	Data not explicitly found	Data not explicitly found
Mass Spectrometry	Data not explicitly found	Data not explicitly found	Data not explicitly found

Note: While specific experimental spectra for **7-chloro-1H-indole-3-carbaldehyde** were not readily available in the searched literature, suppliers like BLD Pharm and Appchem indicate the availability of such data upon request.[7][8]

Experimental Protocols

The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich heterocycles like indoles.^[9]^[10] A general protocol, adapted from the synthesis of the 5-chloro isomer, is presented below.^[11]

Synthesis of Chloro-1H-indole-3-carbaldehydes via Vilsmeier-Haack Reaction

This procedure describes a general method that can be adapted for the synthesis of **7-chloro-1H-indole-3-carbaldehyde** starting from 7-chloroindole.

Materials:

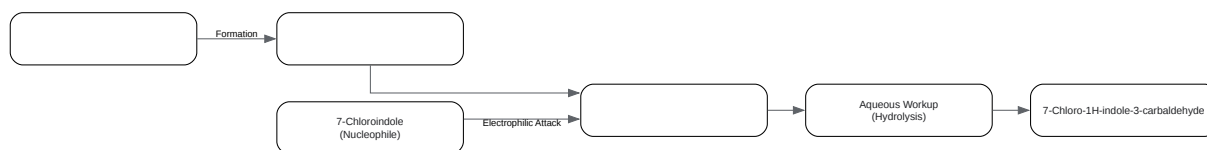
- Appropriate chloroindole (e.g., 7-chloroindole)
- Phosphorus oxychloride (POCl_3)
- N,N-Dimethylformamide (DMF)
- Sodium hydroxide (NaOH)
- Water
- Ice
- Methanol (for recrystallization)

Procedure:

- In a flask, cool N,N-dimethylformamide (DMF) in an ice bath.
- Slowly add phosphorus oxychloride (POCl_3) to the cooled DMF while stirring to form the Vilsmeier reagent.
- To this mixture, add a solution of the corresponding chloroindole in DMF dropwise, maintaining a low temperature.

- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 40-50 °C) for a specified time to ensure the completion of the formylation.
- Cool the reaction mixture and then carefully quench it by pouring it into a mixture of ice and a sodium hydroxide solution.
- The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent such as methanol to yield the desired chloro-1H-indole-3-carbaldehyde.

Diagram 1: Vilsmeier-Haack Reaction Workflow



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Caption: General workflow for the synthesis of **7-chloro-1H-indole-3-carbaldehyde** via the Vilsmeier-Haack reaction.

Comparative Discussion

The position of the chlorine atom on the indole ring influences the electronic properties and, consequently, the reactivity and spectral characteristics of the molecule. While complete spectral data for the 7-chloro isomer is not publicly available, some general trends can be anticipated based on the data from the 5- and 6-chloro isomers and other substituted indoles.

The melting point of the 6-chloro isomer (210 °C) is notably higher than what might be expected for a simple organic molecule, and the 5-chloro isomer also has a high melting point

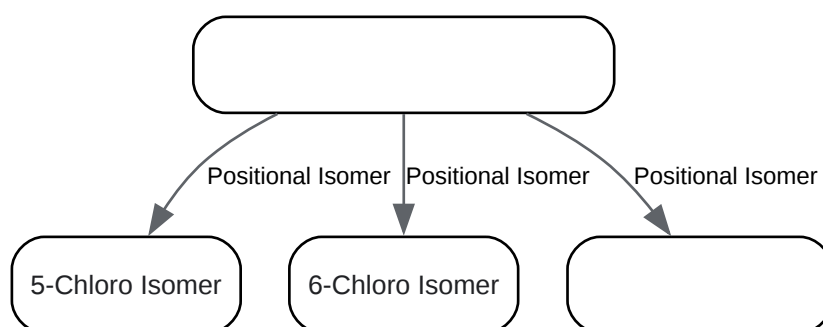
(213-216 °C), suggesting strong intermolecular forces in the crystal lattice, likely due to hydrogen bonding and dipole-dipole interactions.

The ^1H NMR spectrum of the 6-chloro isomer shows characteristic signals for the indole protons. The broad singlet for the N-H proton at 12.32 ppm is typical. The chemical shifts and coupling constants of the aromatic protons are influenced by the electron-withdrawing nature of both the chlorine atom and the aldehyde group. A detailed comparison of the ^1H and ^{13}C NMR spectra of all three isomers would provide valuable insights into the electronic effects of the chlorine substituent at different positions.

Conclusion

7-Chloro-1H-indole-3-carbaldehyde, along with its 5- and 6-chloro isomers, are valuable synthons in medicinal and materials chemistry. This guide provides a foundational set of characterization data and a reliable synthetic protocol. For researchers requiring complete spectral data for the 7-chloro isomer, it is recommended to consult directly with chemical suppliers who indicate its availability. The comparative data presented herein should aid in the selection and application of the appropriate chloro-substituted indole-3-carbaldehyde for specific research and development needs.

Diagram 2: Logical Relationship of Isomers



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Caption: Relationship between the target compound and its positional isomers.

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